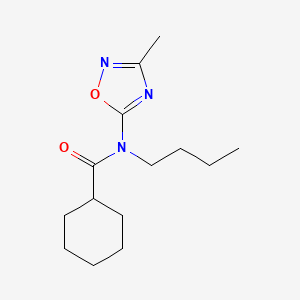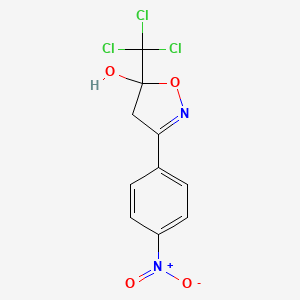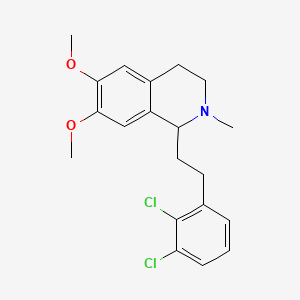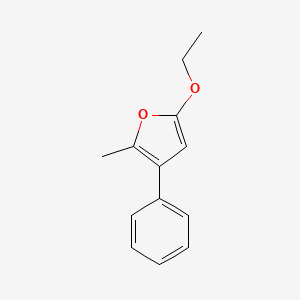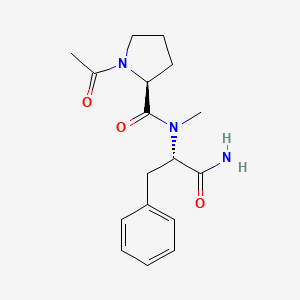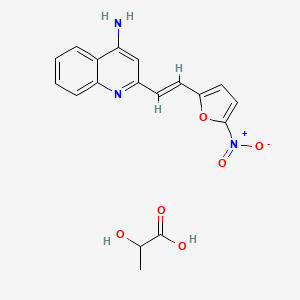
2-(2-(5-Nitro-2-furyl)vinyl)-4-aminoquinoline lactate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(5-Nitrofuran-2-yl)vinyl)quinolin-4-amine 2-hydroxypropanoate is a complex organic compound with significant applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(5-Nitrofuran-2-yl)vinyl)quinolin-4-amine 2-hydroxypropanoate typically involves multi-step organic reactions. One common method includes the condensation of 5-nitrofuran-2-carbaldehyde with 2-aminoquinoline under basic conditions to form the intermediate 2-(2-(5-nitrofuran-2-yl)vinyl)quinolin-4-amine. This intermediate is then reacted with lactic acid to yield the final product, 2-(2-(5-Nitrofuran-2-yl)vinyl)quinolin-4-amine 2-hydroxypropanoate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of industrial reactors can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(5-Nitrofuran-2-yl)vinyl)quinolin-4-amine 2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The nitrofuran group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The quinoline moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated quinoline derivatives.
Applications De Recherche Scientifique
2-(2-(5-Nitrofuran-2-yl)vinyl)quinolin-4-amine 2-hydroxypropanoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of novel materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 2-(2-(5-Nitrofuran-2-yl)vinyl)quinolin-4-amine 2-hydroxypropanoate involves its interaction with specific molecular targets. The nitrofuran group can generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress in microbial cells. The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes. These combined effects contribute to the compound’s antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(5-Nitrofuran-2-yl)vinyl)quinoline: Lacks the amine and hydroxypropanoate groups.
5-Nitrofuran-2-carbaldehyde: Contains only the nitrofuran group.
2-Aminoquinoline: Contains only the quinoline moiety.
Uniqueness
2-(2-(5-Nitrofuran-2-yl)vinyl)quinolin-4-amine 2-hydroxypropanoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxypropanoate group enhances its solubility and bioavailability, making it a more versatile compound for various applications .
Propriétés
Numéro CAS |
908-36-1 |
|---|---|
Formule moléculaire |
C18H17N3O6 |
Poids moléculaire |
371.3 g/mol |
Nom IUPAC |
2-hydroxypropanoic acid;2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinolin-4-amine |
InChI |
InChI=1S/C15H11N3O3.C3H6O3/c16-13-9-10(17-14-4-2-1-3-12(13)14)5-6-11-7-8-15(21-11)18(19)20;1-2(4)3(5)6/h1-9H,(H2,16,17);2,4H,1H3,(H,5,6)/b6-5+; |
Clé InChI |
TVASTSPYSPSBAP-IPZCTEOASA-N |
SMILES isomérique |
CC(C(=O)O)O.C1=CC=C2C(=C1)C(=CC(=N2)/C=C/C3=CC=C(O3)[N+](=O)[O-])N |
SMILES canonique |
CC(C(=O)O)O.C1=CC=C2C(=C1)C(=CC(=N2)C=CC3=CC=C(O3)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


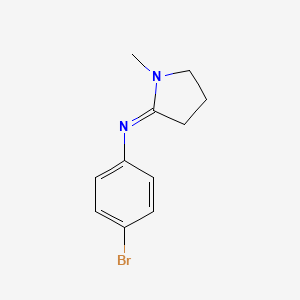
![4-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,3,3a,4,9,9a-hexahydronaphtho[2,3-c]furan](/img/structure/B12895913.png)
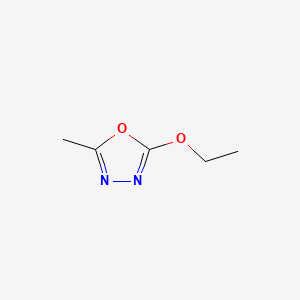
![Ethyl 8-carbamoyl-4-methylene-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B12895936.png)
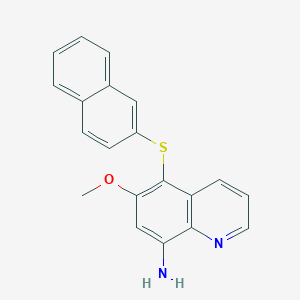
![Ethanone, 1-[4-(1,3-benzodioxol-5-yl)-2,5-dimethyl-3-furanyl]-](/img/structure/B12895944.png)
![4-Chloro-2,6-dimethyl-8-(2-methylpropyl)imidazo[1,5-a]pyrimidine](/img/structure/B12895949.png)
